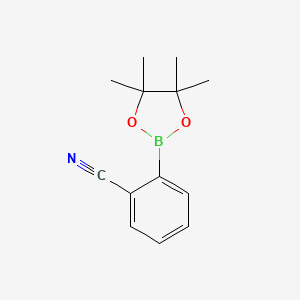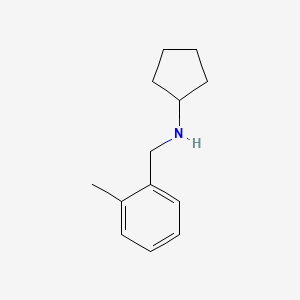
N-(2-Methylbenzyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbenzyl)cyclopentanamine is a chemical compound1. However, detailed information about this compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of N-(2-Methylbenzyl)cyclopentanamine is not well-documented in the available literature. However, it’s worth noting that its hydrochloride form is available for purchase, suggesting that methods for its synthesis exist23.Molecular Structure Analysis
The molecular structure of N-(2-Methylbenzyl)cyclopentanamine is not explicitly provided in the search results. However, its molecular formula is given as C13H19N4. The InChI code, which provides a textual representation of the molecule’s structure, is also provided4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving N-(2-Methylbenzyl)cyclopentanamine.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Methylbenzyl)cyclopentanamine are not well-documented. However, it is known that the compound is a solid at room temperature4.Scientific Research Applications
PET Tracer Development
N-(2-Methylbenzyl)cyclopentanamine derivatives are studied for their potential as PET (Positron Emission Tomography) tracers. A study developed a PET ligand targeting the NR2B binding site of the NMDA receptor, which is crucial in learning and memory. This ligand enters the brain and binds to the NR2B subunit-containing NMDAr in rodents (Christiaans et al., 2014).
Enzyme Interaction
N-(2-Methylbenzyl)cyclopentanamine derivatives have been observed to interact with enzymes. One study demonstrated the inactivation of pig liver mitochondrial monoamine oxidase by a derivative, which is significant as these enzymes are involved in neurotransmitter regulation (Silverman & Hoffman, 1981).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel chemical structures. One example is the synthesis of deca(4-methylbenzyl)ferrocene and -stannocene, showing its utility in complex chemical reactions (Schumann et al., 2005).
Alzheimer's Disease Research
Compounds related to N-(2-Methylbenzyl)cyclopentanamine are explored in Alzheimer's research. Tetrahydrosalens derivatives were evaluated for their potential in disrupting aberrant metal-peptide interactions in Alzheimer's disease, highlighting the therapeutic potential of these compounds (Storr et al., 2009).
Antimicrobial Properties
N-Heterocyclic carbene–silver complexes derived from methylated caffeine, related to N-(2-Methylbenzyl)cyclopentanamine, have shown potent antimicrobial activity, presenting a new class of antibiotics (Kascatan-Nebioglu et al., 2007).
Bioinformatics Tools
The compound is also relevant in the field of bioinformatics. Bioclipse, an open-source workbench for bio- and cheminformatics, provides tools to carry out complex analyses involving compounds like N-(2-Methylbenzyl)cyclopentanamine (Spjuth et al., 2009).
Safety And Hazards
Specific safety and hazard information for N-(2-Methylbenzyl)cyclopentanamine is not readily available. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
Future Directions
The future directions for the study or use of N-(2-Methylbenzyl)cyclopentanamine are not specified in the available literature.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNQCGNZLHEJQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405935 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)cyclopentanamine | |
CAS RN |
108157-27-3 |
Source


|
| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


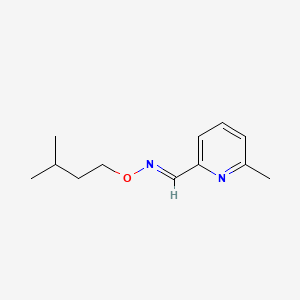

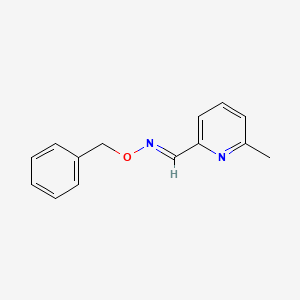
![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)
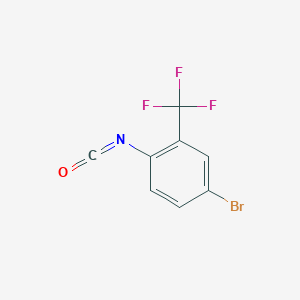
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

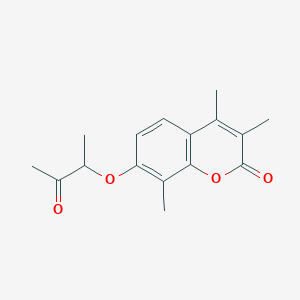
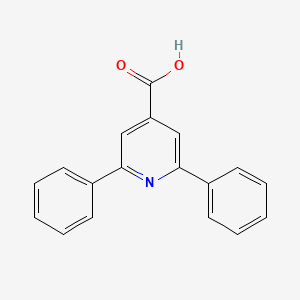
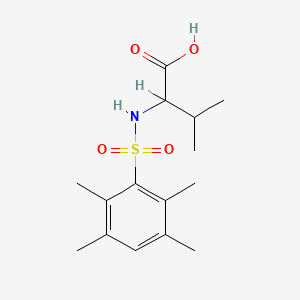
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
